
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . This method is advantageous due to its efficiency and the ability to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Exhibiting fluorescence and used in various high-tech applications.
Isoxazole-linked compounds: Synthesized using metal-free routes and known for their diverse applications.
Uniqueness
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl group make it particularly interesting for medicinal chemistry and materials science applications.
Propiedades
Número CAS |
111044-31-6 |
|---|---|
Fórmula molecular |
C22H15ClN4O4S |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
[2-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C22H15ClN4O4S/c23-15-6-8-16(9-7-15)26-20(24-25-22(26)32)13-31-19-11-10-17(27(29)30)12-18(19)21(28)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,32) |
Clave InChI |
PKFXCKOFTPDTBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OCC3=NNC(=S)N3C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


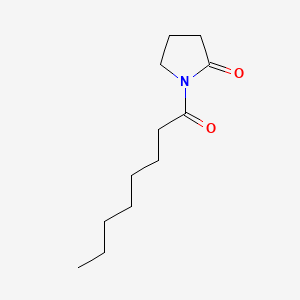
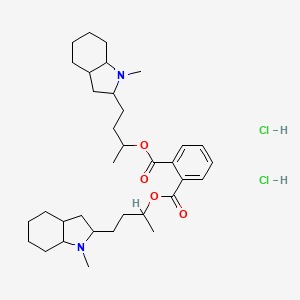
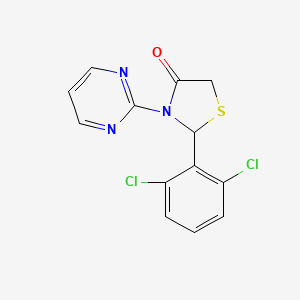
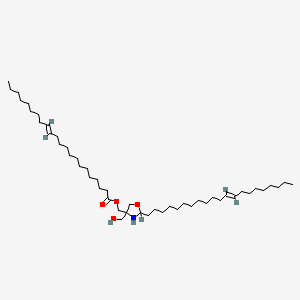

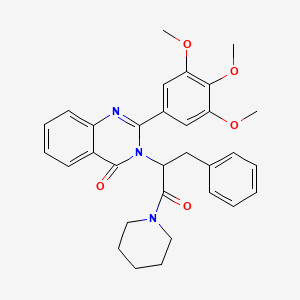
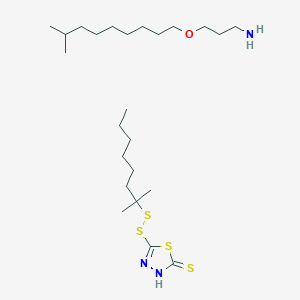


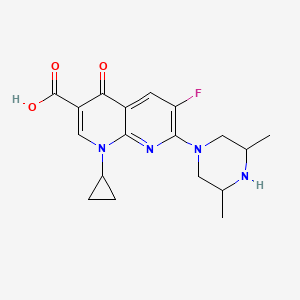
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
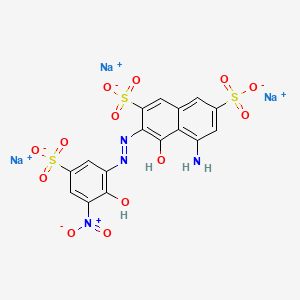
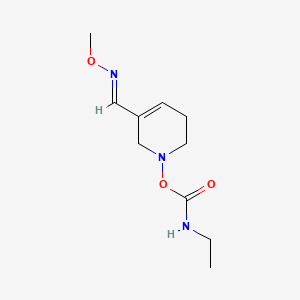
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
